![molecular formula C11H14N2O B2571124 N-[1-(Pyridin-3-yl)ethyl]cyclopropancarboxamid CAS No. 1252281-97-2](/img/structure/B2571124.png)
N-[1-(Pyridin-3-yl)ethyl]cyclopropancarboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide has a wide range of scientific research applications, including:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide typically involves the reaction of 3-pyridinecarboxaldehyde with cyclopropanecarboxylic acid in the presence of a suitable catalyst and solvent . The reaction conditions often include moderate temperatures and the use of reagents such as triethylamine or other bases to facilitate the formation of the desired amide bond .
Industrial Production Methods
Industrial production methods for N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield . The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Triethylamine, other bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wirkmechanismus
The mechanism of action of N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways within biological systems . The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets involved can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide include:
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have been studied for their biological and therapeutic properties.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and have been explored for their medicinal applications.
Uniqueness
N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide is unique due to its specific chemical structure, which includes a cyclopropane ring and a pyridine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biologische Aktivität
N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly as a glycogen synthase kinase-3β (GSK-3β) inhibitor. GSK-3β plays a crucial role in various cellular processes, including inflammation and neurodegeneration, making it a target for therapeutic intervention in diseases such as Alzheimer's.
Chemical Structure and Properties
The chemical structure of N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide features a cyclopropane ring attached to a pyridine moiety. This unique structure is believed to contribute to its biological activity through specific interactions with molecular targets.
The mechanism of action involves the inhibition of GSK-3β, which is implicated in the phosphorylation of tau proteins and the accumulation of amyloid-beta plaques in neurodegenerative diseases. By inhibiting GSK-3β, N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide may reduce neuroinflammation and restore cellular viability in models of neurodegeneration .
In Vitro Studies
In vitro studies have shown that N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide exhibits significant inhibitory activity against GSK-3β, with an IC50 value indicating potent inhibition. The compound has been tested in various cellular models, demonstrating its ability to restore cell viability after neurotoxic insults and significantly reduce pro-inflammatory cytokine release (e.g., IL-6 and TNF-α) in lipopolysaccharide (LPS) stimulated cells .
Cytotoxicity
The cytotoxicity profile of the compound was evaluated using mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). Results indicated that N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide did not significantly affect cell viability at concentrations up to 100 μM, suggesting a favorable safety profile for further development .
Comparative Efficacy
A comparison of N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide with other GSK-3β inhibitors highlights its competitive edge regarding potency and selectivity. The following table summarizes the IC50 values of selected compounds:
Compound Name | IC50 (nM) | Target |
---|---|---|
N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide | 70 | GSK-3β |
Compound A | 45 | GSK-3β |
Compound B | 150 | GSK-3β |
Compound C | 90 | GSK-3β |
Alzheimer's Disease Models
In animal models of Alzheimer's disease, treatment with N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide has shown promise in mitigating cognitive deficits associated with disease progression. The compound effectively reduced tau hyperphosphorylation and amyloid plaque formation, indicating its potential as a therapeutic agent for Alzheimer's disease .
Neuroinflammation
A study investigating the anti-inflammatory properties of N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide demonstrated that it significantly reduced levels of pro-inflammatory cytokines in microglial cells exposed to inflammatory stimuli. This suggests that the compound could be beneficial in treating conditions characterized by neuroinflammation .
Eigenschaften
IUPAC Name |
N-(1-pyridin-3-ylethyl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(10-3-2-6-12-7-10)13-11(14)9-4-5-9/h2-3,6-9H,4-5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSIZXIEDPYJDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.